molecular formula C17H15ClN2O2S2 B280056 N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide

N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide

Cat. No. B280056
M. Wt: 378.9 g/mol
InChI Key: APFWTFSBWGGFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide, also known as CM-272, is a small molecule inhibitor that has shown promise in the treatment of cancer. This compound is a member of the thioamide family of compounds, which have been extensively studied for their potential as anticancer agents.

Mechanism of Action

The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide is not fully understood, but it is thought to involve the inhibition of a protein called BCL6. BCL6 is a transcriptional repressor that is overexpressed in many types of cancer. By inhibiting BCL6, N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
In addition to its potential as an anticancer agent, N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide has also been shown to have other biochemical and physiological effects. For example, N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide. One direction is to further investigate its potential as an anticancer agent, including its activity against specific types of cancer and its potential use in combination with other cancer treatments. Another direction is to investigate its potential use in the treatment of other diseases, such as bacterial infections and inflammatory diseases. Finally, future research could focus on the development of analogs of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide with improved potency and selectivity.

Synthesis Methods

The synthesis of N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide involves the reaction of 2-chloro-5-(methylsulfanyl)benzoyl chloride with N-(4-acetylphenyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide.

Scientific Research Applications

N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide has shown activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide has also been shown to inhibit the growth of tumors in animal models of cancer.

properties

Molecular Formula

C17H15ClN2O2S2

Molecular Weight

378.9 g/mol

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-methylsulfanylbenzamide

InChI

InChI=1S/C17H15ClN2O2S2/c1-10(21)11-3-5-12(6-4-11)19-17(23)20-16(22)14-9-13(24-2)7-8-15(14)18/h3-9H,1-2H3,(H2,19,20,22,23)

InChI Key

APFWTFSBWGGFHV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl

Origin of Product

United States

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